Acetylcholinesterase (AChE) Inhibition: Nanomolar Potency with a Dual-Site Binding Profile
This compound demonstrates potent inhibition of Electrophorus electricus (electric eel) acetylcholinesterase (AChE) with an IC₅₀ of 55 nM [1]. In contrast, the closely related analog 3-[2-(thiomorpholin-4-yl)ethyl]benzoic acid, which features an ethyl linker rather than a direct nitrogen attachment, is not reported as an AChE inhibitor and exhibits a significantly lower calculated topological polar surface area (tPSA: 65.8 Ų) and different LogP (XLogP3-AA: -0.1) [2], indicating that the 3-amino-4-thiomorpholine substitution is crucial for both binding pocket complementarity and optimal physicochemical properties for enzyme interaction.
| Evidence Dimension | AChE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 55 nM |
| Comparator Or Baseline | 3-[2-(Thiomorpholin-4-yl)ethyl]benzoic acid: Not an AChE inhibitor; tPSA = 65.8 Ų, XLogP3-AA = -0.1 |
| Quantified Difference | >1000-fold difference in potency |
| Conditions | Inhibition of electric eel AChE using acetylthiocholine chloride as substrate after 15 mins by Ellman's method |
Why This Matters
This specific nanomolar potency and unique binding motif differentiate it from other thiomorpholine-benzoic acid building blocks for projects targeting the cholinergic system.
- [1] BindingDB. BDBM50430726 (CHEMBL2333930): Affinity Data for Acetylcholinesterase. IC50: 55 nM. View Source
- [2] PubChem. 3-[2-(Thiomorpholin-4-yl)ethyl]benzoic acid (CID 165571612). Computed Descriptors. View Source
